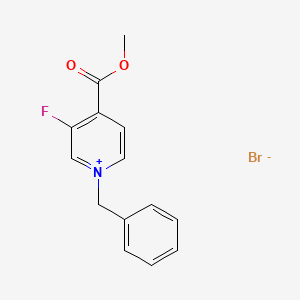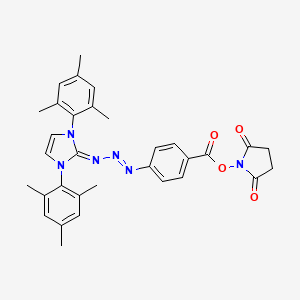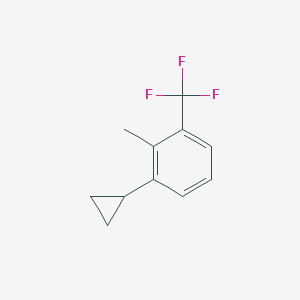
1-(3-Chlorophenyl)-2-methyl-2-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a chlorophenyl group attached to a propenone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative. Industrial production methods may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the propenone moiety can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenylpropenones, alcohols, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-2-methyl-2-propenone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving carbonyl compounds.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-2-propenone involves its interaction with various molecular targets and pathways. The compound’s electrophilic carbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The specific pathways involved may include inhibition of key enzymes, interference with signal transduction, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-2-methyl-2-propenone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-2-propenone: Similar structure but with the chlorine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)-2-methyl-2-propenone: Bromine substitution instead of chlorine, potentially leading to variations in chemical properties and applications.
1-(3-Fluorophenyl)-2-methyl-2-propenone: Fluorine substitution, which can influence the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
IMCGVODXCDQYRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)




![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

